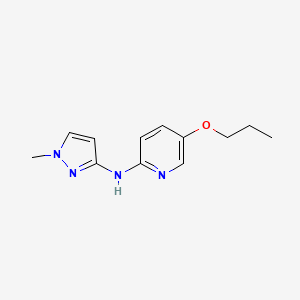
(1-Methyl-1H-pyrazole-3-yl)-(5-propoxy-pyridine-2-yl)-amine
Cat. No. B8301576
M. Wt: 232.28 g/mol
InChI Key: FKJIWNHVJCAFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420642B2
Procedure details


2-Bromo-5-propoxy-pyridine (0.96 mmol), sodium-tert.-butylate (1.4 eq.), and 1-methyl-1H-pyrazole-3-amine (1.3 eq.) are dissolved in degassed dioxane (2 ml) and heated to 80° C. Chloro-(di-2-norbornylphosphino)(2-dimethylaminoferrocene-1-yl)palladium (II) (5.9 mg) in degassed dioxane (1 ml) is added and the reaction mixture is heated for 60 min to 150° C. in the microwave. The reaction is quenched with ethylacetate/methanol (30 ml, 9:1) and filtrated over celite. The solvent of the filtrate is removed in vacuo. (1-Methyl-1H-pyrazole-3-yl)-(5-propoxy-pyridine-2-yl)-amine (“A23”) is obtained after reversed phase column chromatography (water/acetonitrile+0.1% TFA) as a colorless powder in a yield of 43%; HPLC (method C): 1.41 min; LC-MS (method A): 0.81 min, 233.0 (M+H+); 1H-NMR (DMSO-d6, 400 MHz): δ [ppm] 10.651 (s, 1H), 7.869 (d, 1H, J=2.9 Hz), 7.747-7.710 (m, 2H), 7.299 (d, 1H, J=9.6 Hz), 6.099 (d, 1H, J=2.3 Hz), 3.949 (t, 2H, J=6.4 Hz), 3.841 (s, 3H), 1.785-1.697 (m, 2H), 3.323 (t, 3H, J=7.4 Hz).

[Compound]
Name
sodium tert.-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Quantity
5.9 mg
Type
catalyst
Reaction Step Two

Yield
43%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH3:11])=[CH:4][N:3]=1.[CH3:12][N:13]1[CH:17]=[CH:16][C:15]([NH2:18])=[N:14]1>O1CCOCC1.Cl[Pd-](P(C1CC2CC1CC2)C1CC2CC1CC2)[C-]1C=CC=C1N(C)C.[CH-]1C=CC=C1.[Fe+2]>[CH3:12][N:13]1[CH:17]=[CH:16][C:15]([NH:18][C:2]2[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH3:11])=[CH:4][N:3]=2)=[N:14]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.96 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)OCCC
|
[Compound]
|
Name
|
sodium tert.-butylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
5.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd-]([C-]1C(=CC=C1)N(C)C)P(C1C2CCC(C1)C2)C2C1CCC(C2)C1.[CH-]1C=CC=C1.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated for 60 min to 150° C. in the microwave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is quenched with ethylacetate/methanol (30 ml, 9:1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated over celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of the filtrate is removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C=C1)NC1=NC=C(C=C1)OCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
